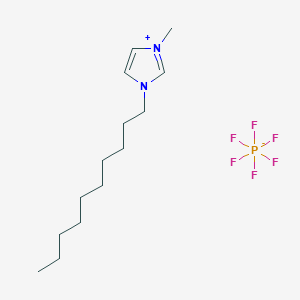

Hexafluorophosphate de 1-décyl-3-méthylimidazolium

Vue d'ensemble

Description

1-Decyl-3-methylimidazolium hexafluorophosphate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity . These characteristics make ionic liquids valuable in various applications, particularly in green chemistry, where they serve as environmentally friendly alternatives to traditional solvents .

Applications De Recherche Scientifique

1-Decyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of the ionic liquid 1-Decyl-3-methylimidazolium hexafluorophosphate is the water flea, Moina macrocopa . This compound has been shown to exhibit high toxicity to M. macrocopa .

Mode of Action

1-Decyl-3-methylimidazolium hexafluorophosphate interacts with its target, M. macrocopa, in a way that significantly inhibits the survivorship, development, and reproduction of the water flea . The long-term exposure to this compound results in these adverse effects .

Biochemical Pathways

macrocopa leads to significant inhibition of the organism’s survivorship, development, and reproduction . This suggests that the compound may interfere with vital biological processes and pathways necessary for the survival and reproduction of the organism.

Pharmacokinetics

macrocopa, it can be inferred that the compound is likely absorbed and distributed within the organism in a manner that allows it to exert its toxic effects .

Result of Action

The result of the action of 1-Decyl-3-methylimidazolium hexafluorophosphate is the significant inhibition of the survivorship, development, and reproduction of M. macrocopa . Furthermore, the compound induces toxic effects in the following generation of M. macrocopa, resulting in the complete cessation of reproduction in the first offspring generation .

Action Environment

The action of 1-Decyl-3-methylimidazolium hexafluorophosphate is influenced by environmental factors. As an ionic liquid, it is known for its stability in the environment . This stability, coupled with its high toxicity, poses potential risks to the aquatic ecosystem .

Analyse Biochimique

Biochemical Properties

It is known that ionic liquids can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the ionic liquid.

Cellular Effects

Research has shown that 1-Decyl-3-methylimidazolium hexafluorophosphate can have significant effects on cellular processes. For example, a study on the water flea, Moina macrocopa, found that exposure to this ionic liquid significantly inhibited survivorship, development, and reproduction . It also induced toxic effects in subsequent generations of the organism .

Molecular Mechanism

It is likely that its effects are mediated through interactions with various biomolecules, potentially leading to changes in gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that this ionic liquid is stable and does not degrade easily

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 1-Decyl-3-methylimidazolium hexafluorophosphate in animal models. A study on the water flea, Moina macrocopa, found that this ionic liquid exhibited high toxicity, with significant effects observed even at low concentrations .

Méthodes De Préparation

The synthesis of 1-decyl-3-methylimidazolium hexafluorophosphate typically involves the reaction of 1-decyl-3-methylimidazole with hexafluorophosphoric acid . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Analyse Des Réactions Chimiques

1-Decyl-3-methylimidazolium hexafluorophosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.

Reduction: Reduction reactions may occur in the presence of reducing agents, altering the ionic state of the compound.

Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.

Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

1-Decyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Ethyl-3-methylimidazolium hexafluorophosphate: Known for its use in lithium-ion batteries.

1-Butyl-3-methylimidazolium hexafluorophosphate: Employed in environmentally friendly reactions and as a medium for various chemical processes.

1-Hexyl-3-methylimidazolium hexafluorophosphate: Suitable for electrochemical applications due to its water-immiscibility.

The uniqueness of 1-decyl-3-methylimidazolium hexafluorophosphate lies in its longer alkyl chain, which can influence its solubility, viscosity, and overall reactivity compared to its shorter-chain counterparts .

Propriétés

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSRXCEZNETER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049283 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362043-46-7 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1-Decyl-3-methylimidazolium hexafluorophosphate highlighted in the research?

A1: The research primarily focuses on the potential of 1-Decyl-3-methylimidazolium hexafluorophosphate as an extraction agent for desulfurization of fuel oil [, ]. It exhibits promising capabilities in removing thiophene from simulated gasoline mixtures.

Q2: How does the structure of 1-Decyl-3-methylimidazolium hexafluorophosphate influence its desulfurization efficiency?

A2: Studies show that increasing the alkyl chain length on the imidazolium ring generally improves the desulfurization efficiency [, ]. 1-Decyl-3-methylimidazolium hexafluorophosphate, with a ten-carbon alkyl chain, demonstrates superior extraction capability compared to its shorter-chain counterparts. This suggests a correlation between the alkyl chain length and the interaction with thiophene, potentially due to enhanced Van Der Waals forces and improved solubility of thiophene in the ionic liquid.

Q3: What are the environmental concerns related to 1-Decyl-3-methylimidazolium hexafluorophosphate?

A4: While the provided research focuses on the compound's application in desulfurization and lubrication, one study investigates the chronic and intergenerational toxic effects of 1-Decyl-3-methylimidazolium hexafluorophosphate on the water flea, Moina macrocopa []. This highlights the need for further research to fully understand the compound's environmental impact and potential risks.

Q4: What are the future directions for research on 1-Decyl-3-methylimidazolium hexafluorophosphate?

A4: Future research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.